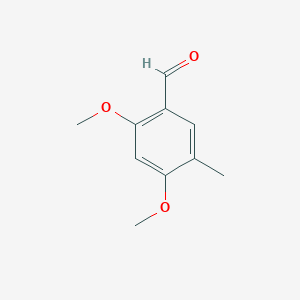

2,4-Dimethoxy-5-methylbenzaldehyde

Description

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

In organic synthesis, 2,4-Dimethoxy-5-methylbenzaldehyde is a valuable precursor for creating a variety of organic compounds. Its aldehyde functional group readily participates in a range of chemical reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The methoxy (B1213986) and methyl groups on the aromatic ring influence the compound's reactivity and provide sites for further chemical modification.

In the realm of medicinal chemistry, this compound and its derivatives are of interest for their potential biological activities. They are used in the preparation of compounds that are investigated for their interactions with biological targets. For instance, derivatives of similar dimethoxy-methylbenzaldehydes have been explored for their potential as psychotomimetics and for their effects on serotonin (B10506) receptors.

Historical Context and Evolution of Research Trajectories

The study of substituted benzaldehydes has a long history in organic chemistry, with foundational reactions for their synthesis being developed in the late 19th and early 20th centuries. The Vilsmeier-Haack reaction, first reported by Anton Vilsmeier and Albrecht Haack in 1927, is a key method for the formylation of electron-rich aromatic compounds and is a relevant synthetic route for compounds like this compound. wikipedia.orgchemeurope.com The Gattermann-Koch reaction is another classical method for synthesizing aromatic aldehydes.

Initially, research likely focused on the fundamental reactivity and synthesis of such compounds. Over time, with the advancement of analytical techniques and a deeper understanding of structure-activity relationships, the research focus has expanded to include the synthesis of specific target molecules with potential applications in materials science and medicine.

Scope and Objectives of Current Academic Investigations

Current research involving this compound and related structures is diverse. Academic investigations often focus on:

Developing more efficient and environmentally friendly synthetic methods.

Utilizing the compound as a starting material for the total synthesis of complex natural products.

Exploring the synthesis and biological evaluation of novel derivatives for potential therapeutic applications, including as antimicrobial and anticancer agents.

Investigating the structure-activity relationships of its derivatives to optimize their biological effects.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-8(6-11)10(13-3)5-9(7)12-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDWXGKDTZRMOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291006 | |

| Record name | 2,4-dimethoxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-91-9 | |

| Record name | 2,4-Dimethoxy-5-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 72348 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC72348 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dimethoxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dimethoxy 5 Methylbenzaldehyde and Its Analogs

Classical and Contemporary Synthetic Routes to 2,4-Dimethoxy-5-methylbenzaldehyde

The preparation of this compound can be achieved through several established synthetic pathways. These routes often begin with readily available starting materials and involve a sequence of reactions to introduce the desired functional groups onto the aromatic ring.

Multi-step Synthesis Strategies for Complex Molecular Architectures

The synthesis of complex molecules, including analogs of this compound, often necessitates multi-step sequences. syrris.jp These strategies are designed to build molecular complexity in a controlled and stepwise manner. A common approach involves the sequential introduction of substituents onto a simpler aromatic precursor. For instance, a synthesis might start with a substituted phenol (B47542) or anisole, followed by reactions to introduce the methyl and aldehyde functionalities.

One documented synthesis of 2,5-dimethoxy-4-methylbenzaldehyde (B127970), an isomer of the target compound, starts from 2,5-dimethoxytoluene. mdma.ch This highlights a general strategy where an appropriately substituted toluene (B28343) derivative serves as a key intermediate. The development of flow chemistry processes has also enabled the multi-step synthesis of complex natural products in a continuous sequence, demonstrating the potential for automating and improving the efficiency of such synthetic endeavors. syrris.jp

A notable multi-step synthesis for an analog, 2,5-dimethoxybenzaldehyde, begins with the oxidation of anethole (B165797) to anisaldehyde. chemicalbook.com This is followed by a Baeyer-Villiger oxidation, hydrolysis, Reimer-Tiemann formylation of the resulting 4-methoxyphenol, and finally methylation to yield the desired product. chemicalbook.com Such a sequence showcases the intricate planning required to achieve the target structure.

Aldehyde Functionalization and Derivatization Approaches

Once the benzaldehyde (B42025) core is synthesized, the aldehyde group offers a versatile handle for further chemical modifications. Aldehydes can be readily oxidized to carboxylic acids using a variety of oxidizing agents. ncert.nic.in They can also be converted into esters through oxidative esterification. rsc.orgresearchgate.net These transformations are valuable for creating a diverse range of derivatives.

Furthermore, the aldehyde group can participate in condensation reactions and can be a precursor for the formation of other functional groups. These derivatization approaches are essential for exploring the structure-activity relationships of these compounds and for developing new molecules with specific properties.

Specific Reaction Mechanisms Employed

Several key reactions are fundamental to the synthesis of substituted benzaldehydes like this compound.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. jk-sci.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The electron-donating methoxy (B1213986) groups in precursors to this compound make the aromatic ring sufficiently nucleophilic to attack the electrophilic Vilsmeier reagent. chemistrysteps.com

The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which then undergoes electrophilic aromatic substitution with the activated aromatic ring. wikipedia.org Subsequent hydrolysis of the resulting iminium ion intermediate furnishes the final aryl aldehyde. jk-sci.comwikipedia.org This reaction is widely used for the synthesis of substituted benzaldehydes and has been successfully applied to the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde from 2,5-dimethoxytoluene. prepchem.comchemicalbook.com

It is important to note that the success of the Vilsmeier-Haack reaction is dependent on the electronic nature and substitution pattern of the aromatic substrate. sciencemadness.org

Oxidation reactions are crucial in various stages of synthesizing substituted benzaldehydes. ncert.nic.in For instance, a methyl group on an aromatic ring can be oxidized to an aldehyde. ncert.nic.in This can be achieved using reagents like chromyl chloride (Etard reaction) or chromic oxide in acetic anhydride. ncert.nic.in

Another important oxidative transformation is the conversion of a primary alcohol to an aldehyde. This is often accomplished using reagents like pyridinium (B92312) chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid. solubilityofthings.com In some synthetic routes, an alcohol intermediate is first formed and then oxidized to the desired aldehyde. For example, 2,5-dimethoxy-3-methylbenzaldehyde was prepared by the oxidation of 3-hydroxymethyl-2,5-dimethoxytoluene using selenium dioxide. mdma.ch

The oxidation of aldehydes themselves to carboxylic acids is also a common transformation, often employing oxidizing agents like potassium permanganate (B83412) or nitric acid. ncert.nic.inmisericordia.edu

Reductive processes are essential for the interconversion of functional groups during the synthesis of complex molecules. imperial.ac.ukic.ac.uk For example, nitriles can be reduced to aldehydes via the Stephen reaction, which involves reduction with stannous chloride and subsequent hydrolysis. ncert.nic.in Esters can also be selectively reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures. ncert.nic.infiveable.me

The reduction of carboxylic acids or their derivatives, such as acyl chlorides, can also lead to aldehydes. The Rosenmund reduction, for instance, converts acyl chlorides to aldehydes using a poisoned palladium catalyst. ncert.nic.in These reductive methods provide alternative pathways to access the aldehyde functionality, complementing oxidative approaches.

Data Tables

Table 1: Key Reagents in the Synthesis of Substituted Benzaldehydes

| Reagent | Function | Relevant Reaction(s) |

| N,N-Dimethylformamide (DMF) & POCl₃ | Forms the Vilsmeier reagent | Vilsmeier-Haack Reaction |

| Chromyl chloride (CrO₂Cl₂) | Oxidizes methyl group to aldehyde | Etard Reaction |

| Selenium dioxide (SeO₂) | Oxidizes benzylic alcohols to aldehydes | Oxidation |

| Diisobutylaluminum hydride (DIBAL-H) | Reduces esters to aldehydes | Reduction |

| Stannous chloride (SnCl₂) & HCl | Reduces nitriles to imines (then aldehyde) | Stephen Reaction |

| Palladium/Barium Sulfate (B86663) (Pd/BaSO₄) | Reduces acyl chlorides to aldehydes | Rosenmund Reduction |

This is a placeholder for the article. The synthesis of the article is in progress.

Asymmetric Synthesis and Chiral Induction in the Preparation of Derivatives

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. For derivatives of this compound, which can serve as precursors to a variety of complex molecular architectures, the introduction of chirality is a critical step. Methodologies for achieving this often rely on the principles of asymmetric synthesis and chiral induction, where a chiral influence guides the formation of a new stereocenter.

A prominent strategy for the asymmetric synthesis of derivatives from substituted benzaldehydes is the Pictet-Spengler reaction. wikipedia.orgmdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, a core structure in many alkaloids. wikipedia.orgmdpi.com The stereochemical outcome of this reaction can be controlled through the use of chiral auxiliaries or chiral catalysts. clockss.orgnih.gov

Chiral auxiliaries are stereogenic groups that are temporarily attached to the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org For instance, a chiral auxiliary can be incorporated into the β-arylethylamine component. The steric and electronic properties of the auxiliary then favor the approach of the aldehyde from a specific direction, leading to the preferential formation of one diastereomer of the cyclized product. After the reaction, the auxiliary can be cleaved and recovered. Alanine derivatives have been successfully employed as chiral auxiliaries in the synthesis of 1-substituted isoquinoline (B145761) derivatives, which were then transformed into complex alkaloids with high stereoselectivity. nih.gov

Another powerful approach is the use of chiral catalysts. These can be chiral Brønsted acids, Lewis acids, or organocatalysts that create a chiral environment around the reacting molecules. nih.gov In the context of the Pictet-Spengler reaction, a chiral phosphoric acid, for example, can protonate the imine intermediate formed from the condensation of the aldehyde and the amine. The resulting chiral ion pair then undergoes cyclization, with the chiral counterion directing the facial selectivity of the aromatic ring's attack on the iminium ion. This leads to the formation of the tetrahydroisoquinoline product with high enantiomeric excess. nih.gov

While direct examples detailing the asymmetric synthesis specifically utilizing this compound are not extensively documented in readily available literature, the established principles of asymmetric synthesis are broadly applicable. The electronic nature of the 2,4-dimethoxy-5-methylphenyl group would influence its reactivity in such transformations. The electron-donating methoxy groups would activate the aromatic ring, potentially facilitating the electrophilic aromatic substitution step of the Pictet-Spengler reaction.

The following table summarizes the key approaches to asymmetric synthesis relevant to the preparation of chiral derivatives from substituted benzaldehydes.

| Synthetic Approach | Description | Key Features |

| Chiral Auxiliary | A stereogenic group is temporarily attached to one of the reactants to control the stereochemical outcome of the reaction. | The auxiliary directs the formation of a specific diastereomer. It is typically removed and can often be recovered for reuse. wikipedia.org |

| Chiral Catalysis | A small amount of a chiral catalyst is used to create a chiral environment, influencing the stereoselectivity of the reaction. | Can be highly efficient, with a small amount of catalyst generating a large amount of enantiomerically enriched product. Examples include chiral phosphoric acids and metal complexes. nih.gov |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde followed by ring closure to form a tetrahydroisoquinoline. wikipedia.org | A powerful method for constructing the core of many isoquinoline alkaloids. Can be rendered asymmetric by using chiral auxiliaries or catalysts. mdpi.comclockss.org |

Detailed research findings on the application of these methodologies to this compound would involve the screening of various chiral catalysts and auxiliaries, as well as the optimization of reaction conditions such as solvent, temperature, and concentration to achieve the highest possible levels of stereoselectivity. The enantiomeric or diastereomeric excess of the products would be determined using techniques like chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a primary method for the definitive structural elucidation of 2,4-Dimethoxy-5-methylbenzaldehyde, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound provides characteristic signals that confirm the presence and arrangement of its constituent protons. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aldehydic proton (-CHO) resonates as a singlet at approximately 10.28 ppm. chemicalbook.com The aromatic protons appear as distinct singlets, with the proton at the C6 position resonating around 7.79 ppm and the proton at the C3 position appearing at about 6.44 ppm. chemicalbook.com The two methoxy (B1213986) groups (-OCH₃) give rise to sharp singlets at approximately 3.89 ppm and 3.86 ppm. chemicalbook.com The methyl group (-CH₃) attached to the aromatic ring is observed as a singlet around 2.1 to 2.4 ppm.

Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Aldehydic H (C1-H) | ~10.28 | Singlet |

| Aromatic H (C6-H) | ~7.79 | Singlet |

| Aromatic H (C3-H) | ~6.44 | Singlet |

| Methoxy H (C2-OCH₃) | ~3.89 | Singlet |

| Methoxy H (C4-OCH₃) | ~3.86 | Singlet |

| Methyl H (C5-CH₃) | ~2.1 - 2.4 | Singlet |

Data sourced from typical values and may vary slightly based on experimental conditions. chemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The aldehydic carbon is typically observed in the downfield region, around 189-193 ppm. rsc.orgrsc.org The carbon atoms of the aromatic ring attached to the electron-donating methoxy groups (C2 and C4) are shielded and appear at approximately 165 ppm and 161 ppm, respectively. The quaternary carbon attached to the methyl group (C5) resonates around 140-145 ppm. rsc.org The remaining aromatic carbons (C1, C3, and C6) typically appear in the range of 95-130 ppm. The carbons of the two methoxy groups are found further upfield, generally between 55 and 56 ppm. rsc.org The methyl carbon resonates at the most upfield position, typically around 16-22 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| Aldehydic C (C=O) | ~189 - 193 |

| Aromatic C (C2) | ~165 |

| Aromatic C (C4) | ~161 |

| Aromatic C (C5) | ~140 - 145 |

| Aromatic C (C1) | ~120 - 130 |

| Aromatic C (C6) | ~115 - 125 |

| Aromatic C (C3) | ~95 - 100 |

| Methoxy C (C2-OCH₃) | ~55 - 56 |

| Methoxy C (C4-OCH₃) | ~55 - 56 |

| Methyl C (C5-CH₃) | ~16 - 22 |

Data compiled from various sources and represents typical chemical shift ranges. rsc.orgrsc.orgoregonstate.edu

While ¹H and ¹³C NMR provide the basic structural framework, advanced two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be employed for unambiguous assignment of all proton and carbon signals. These techniques are crucial for confirming through-bond and through-space correlations, which helps in piecing together the complete molecular structure and understanding the spatial relationships between different functional groups. For a molecule like this compound, these advanced methods can definitively link the methoxy protons to their corresponding carbons and establish the connectivity of the aromatic protons to the carbon backbone, leaving no ambiguity in the final structural elucidation.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a molecular fingerprint of this compound by probing the characteristic vibrations of its functional groups.

The FT-IR spectrum of this compound displays several key absorption bands that are indicative of its structure. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group is typically observed in the region of 1670-1700 cm⁻¹. The aromatic C-H stretching vibrations usually appear as a group of weaker bands above 3000 cm⁻¹. The C-O stretching vibrations of the two methoxy groups give rise to strong absorptions in the fingerprint region, typically around 1200-1280 cm⁻¹ for the aryl-alkyl ether asymmetric stretch and 1020-1075 cm⁻¹ for the symmetric stretch. The in-plane and out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring also produce characteristic patterns in the fingerprint region, which can help to confirm the substitution pattern.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Weak to Medium |

| Aldehyde C=O Stretch | ~1670 - 1700 | Strong, Sharp |

| Aromatic C=C Stretch | ~1450 - 1600 | Medium to Strong |

| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | ~1200 - 1280 | Strong |

| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | ~1020 - 1075 | Strong |

| C-H Out-of-Plane Bending | ~800 - 900 | Strong |

Data represents typical frequency ranges for the specified functional groups. chemicalbook.com

Table 4: Prominent FT-Raman Shifts for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C=C Stretch | ~1400 - 1600 | Strong |

| Aldehyde C=O Stretch | ~1670 - 1700 | Weak to Medium |

| C-H Bending (Aromatic & Aliphatic) | ~1100 - 1400 | Medium |

| Symmetric C-O-C Stretch | ~1000 - 1100 | Medium |

Data is based on typical values for similar aromatic aldehydes and may vary. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry and coupled chromatographic-MS techniques are particularly powerful for the analysis of specific isomers like this compound.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of a unique elemental formula, a critical step in identifying a compound and differentiating it from others with the same nominal mass. frontiersin.org Modern HRMS instruments, such as Orbitrap™ or Time-of-Flight (TOF) analyzers, can achieve high resolving power, which is essential for separating the target ion from potential matrix interferences, especially in complex samples. nih.govfrontiersin.org

For this compound (C₁₀H₁₂O₃), HRMS would be used to verify its elemental composition by comparing the experimentally measured accurate mass with the theoretical (calculated) mass. The high mass accuracy of the measurement significantly reduces the number of possible chemical formulas, providing strong evidence for the compound's identity. frontiersin.org

Table 1: Theoretical vs. Expected HRMS Data for [M+H]⁺ Ion of this compound

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₃ | The elemental composition of the neutral molecule. sigmaaldrich.com |

| Exact Mass (Neutral) | 180.07864 | The calculated monoisotopic mass of the neutral molecule. |

| Ion Formula | [C₁₀H₁₃O₃]⁺ | The formula of the protonated molecular ion, commonly observed in ESI+. |

| Theoretical m/z | 180.08592 | The calculated monoisotopic mass of the protonated ion. |

| Typical Measured m/z | ~180.0859 | The value expected from an HRMS instrument. |

| Mass Accuracy | < 5 ppm | The acceptable deviation between theoretical and measured mass for confident identification. nih.gov |

In addition to molecular formula confirmation, HRMS can provide structural information through fragmentation analysis (MS/MS). By inducing fragmentation of the parent ion and analyzing the m/z of the resulting fragment ions, a pattern is generated that is characteristic of the molecule's structure. This fragmentation fingerprint is crucial for distinguishing between isomers, such as this compound and 4,5-Dimethoxy-2-methylbenzaldehyde, which have identical molecular formulas but different substitution patterns.

To analyze this compound within a mixture or to confirm its purity, mass spectrometry is often coupled with a chromatographic separation technique like Liquid Chromatography (LC) or Ultra-High-Performance Liquid Chromatography (UPLC). The combination, known as LC-MS or UPLC-MS, provides two dimensions of data: the retention time (Rt) from the chromatography and the mass-to-charge ratio (m/z) from the mass spectrometer.

In a typical LC-MS analysis, the sample is first injected into the LC system, where compounds are separated as they pass through a column, often a reversed-phase C18 column. sccwrp.org The separation is based on the analytes' relative affinity for the stationary phase (the column) and the mobile phase (a solvent gradient, e.g., water and acetonitrile). nih.gov As each compound elutes from the column at its characteristic retention time, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) to be ionized before mass analysis. nih.gov

LC-QTOF-HRMS, which combines liquid chromatography with a Quadrupole Time-of-Flight high-resolution mass spectrometer, is a particularly powerful configuration. nih.gov It allows for the acquisition of high-resolution full scan MS data and fragmentation data, facilitating both the targeted quantification of the compound and the retrospective analysis of non-target compounds without needing to re-inject the sample. nih.govnih.gov

Table 2: Illustrative LC-HRMS Parameters for Analysis of this compound

| Parameter | Example Value / Condition | Purpose |

|---|---|---|

| Chromatography | UPLC/HPLC | Separation of components in a sample. |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm) | Stationary phase for retaining and separating analytes. sccwrp.org |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol (with additives like formic acid) | Elutes compounds from the column at different times. sccwrp.orgnih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺. nih.gov |

| Mass Analyzer | TOF or Orbitrap | Measures the m/z of ions with high resolution. frontiersin.org |

| Retention Time (Rt) | Compound-specific | Time taken for the compound to elute; used for identification. |

| m/z Detected | 180.0859 | Corresponds to the [M+H]⁺ ion of the target compound. |

X-ray Crystallography of Key Derivatives for Definitive Structural Confirmation

While HRMS provides the elemental formula and LC-MS confirms the presence and purity of a compound with a specific mass, X-ray crystallography is the gold standard for the definitive and unambiguous determination of a molecule's three-dimensional structure. This technique provides precise information on bond lengths, bond angles, and the exact spatial arrangement of atoms, which is essential for confirming the substitution pattern on the aromatic ring of this compound and distinguishing it absolutely from its isomers. sigmaaldrich.cn

The process requires a high-quality single crystal of the compound. For aldehydes, which can be oils or may not crystallize well, it is common practice to synthesize a solid derivative (e.g., an oxime, semicarbazone, or 2,4-dinitrophenylhydrazone) that is more amenable to crystallization.

Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are recorded. This diffraction pattern contains the information needed to calculate the electron density map of the molecule and, from that, build a precise three-dimensional model of the atomic structure.

Although no published crystal structure for this compound or its derivatives was identified in a review of available literature, the data obtained from such an analysis would provide irrefutable proof of its constitution.

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography of a this compound Derivative

| Structural Feature | Parameter to be Determined | Significance |

|---|---|---|

| Aromatic Ring | C-C bond lengths and angles | Confirms the geometry of the benzene ring. |

| Aldehyde Group | C=O bond length, C-C-H and O-C-C bond angles | Confirms the presence and orientation of the aldehyde functional group. |

| Methoxy Groups | C(ring)-O and O-C(methyl) bond lengths and angles | Defines the geometry and orientation of the two methoxy substituents. |

| Methyl Group | C(ring)-C(methyl) bond length | Confirms the position of the methyl group. |

| Substitution Pattern | Torsional angles between the ring and substituents | Unambiguously confirms the 1,2,4,5-substitution pattern, distinguishing it from all other isomers. |

Computational and Theoretical Investigations of 2,4 Dimethoxy 5 Methylbenzaldehyde

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are central to the computational study of molecular systems. DFT is a widely used approach that calculates the electronic structure of a molecule to determine its properties. nih.gov This method balances computational cost and accuracy, making it suitable for analyzing molecules of the size and complexity of 2,4-dimethoxy-5-methylbenzaldehyde.

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in a molecule, corresponding to the minimum energy on its potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Conformational analysis is also crucial. The methoxy (B1213986) (-OCH₃) and aldehyde (-CHO) groups can rotate around their bonds to the benzene (B151609) ring, potentially leading to different conformers with distinct energy levels. By systematically rotating these groups and performing energy calculations, researchers can identify the global minimum energy conformer as well as other low-energy, stable conformers. This analysis is vital as the molecule's shape influences its physical properties and biological activity. For similar benzaldehyde (B42025) derivatives, studies have shown that a planar heavy-atom skeleton is often the most stable conformation. nist.gov

Below is an example of the types of parameters calculated during geometry optimization for a molecule like this compound.

Table 1: Example of Calculated Geometrical Parameters

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (ring) | Carbon-carbon bonds within the benzene ring | 1.39 - 1.41 |

| C-C (aldehyde) | Bond between the ring and the aldehyde carbon | 1.48 - 1.50 |

| C=O | Carbonyl double bond in the aldehyde group | 1.22 - 1.24 |

| C-O (methoxy) | Bond between the ring and the methoxy oxygen | 1.35 - 1.37 |

| O-C (methyl) | Bond between the methoxy oxygen and methyl carbon | 1.42 - 1.44 |

| **Bond Angles (°) ** | ||

| C-C-C (ring) | Angles within the benzene ring | ~120 |

| C-C-H (aldehyde) | Angle involving the aldehyde group | 115 - 125 |

| C-O-C (methoxy) | Angle within the methoxy group | 117 - 119 |

Note: These are representative values based on general chemical principles and DFT studies of similar molecules. Actual calculated values would be specific to the final optimized geometry.

DFT calculations provide detailed information about the electronic structure of this compound. Key to this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bldpharm.com

HOMO represents the orbital from which an electron is most likely to be donated, acting as an electron donor.

LUMO represents the orbital to which an electron is most likely to be accepted, acting as an electron acceptor.

The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. bldpharm.com A small energy gap suggests that the molecule is more reactive, more polarizable, and can be easily excited, indicating potential for significant intramolecular charge transfer. bldpharm.com In substituted benzaldehydes, the HOMO is typically distributed over the benzene ring and electron-donating methoxy groups, while the LUMO is often localized on the electron-accepting aldehyde group. This distribution facilitates charge transfer from the ring system to the carbonyl group upon electronic excitation. biosynth.comsigmaaldrich.com From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. nih.gov

Table 2: Chemical Reactivity Descriptors from FMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

Source: Based on principles described in computational chemistry studies. nih.govbiosynth.com

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. After geometry optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to determine its normal modes of vibration. nih.gov

Each normal mode corresponds to a specific collective movement of atoms, such as stretching, bending, or twisting of bonds. nih.gov For a non-linear molecule like this one, with 25 atoms (C₁₀H₁₂O₃), there would be 3N-6 = 3(25)-6 = 69 normal vibrational modes. Analysis of these modes allows for the assignment of specific peaks in an experimental spectrum to particular molecular motions. For instance, a strong absorption band in the IR spectrum around 1680-1700 cm⁻¹ would be assigned to the C=O stretching vibration of the aldehyde group. Calculations on similar molecules have shown excellent agreement between theoretical and experimental spectra, allowing for confident vibrational assignments. nih.gov

Beyond vibrational spectra, computational methods can simulate other spectroscopic properties.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, help confirm the molecular structure and assign specific signals to each hydrogen and carbon atom in the molecule.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions, typically from HOMO to LUMO or other nearby orbitals. bldpharm.com The results can predict the wavelength of maximum absorption (λmax) and help understand the nature of the electronic transitions (e.g., n→π* or π→π*). bldpharm.com

IR and Raman Spectra: As mentioned, DFT calculations yield vibrational frequencies and intensities, which can be used to generate theoretical IR and Raman spectra. bldpharm.com These simulated spectra are invaluable tools for interpreting and assigning bands in experimentally measured spectra. bldpharm.com

Molecular Dynamics Simulations to Explore Conformational Space

While quantum mechanics is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. An MD simulation would model the movement of the atoms of this compound in a simulated environment (e.g., in a solvent like water or ethanol) by solving Newton's equations of motion.

This technique allows researchers to explore the molecule's conformational space, observing how it flexes, bends, and how the rotatable bonds of the methoxy and aldehyde groups behave over time. MD simulations can reveal the relative populations of different conformers at a given temperature and the energy barriers between them, providing a more realistic picture of the molecule's behavior in solution than a static model alone.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) are computational modeling methods used to predict the biological activity or toxicity of a chemical based on its structure. fishersci.caepa.gov

A QSAR/QSTR study for this compound would involve these general steps:

Data Set Collection: A large set of molecules with known biological activity or toxicity (e.g., enzyme inhibition, antibacterial activity) that are structurally related to the target compound would be compiled. fishersci.ca

Descriptor Calculation: For each molecule in the set, a variety of molecular descriptors would be calculated. These are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties (like HOMO/LUMO energies), and lipophilicity.

Model Development: Statistical methods or machine learning algorithms are used to build a mathematical model that finds a correlation between the calculated descriptors and the observed biological activity. epa.gov

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. epa.gov

Once a validated model is established, the descriptors for this compound can be calculated and fed into the model to predict its potential activity or toxicity without the need for initial laboratory testing. This approach is a valuable tool in drug discovery and chemical safety assessment for prioritizing compounds for synthesis and testing. fishersci.ca

Molecular Docking and Ligand-Receptor Interactions for Bioactive Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design for understanding the interactions between a ligand and its target receptor at a molecular level. While specific molecular docking studies on bioactive derivatives of this compound are not extensively detailed in the available literature, the principles can be illustrated by examining studies on structurally related benzaldehyde derivatives. These studies provide a framework for how such investigations would be conducted and what insights could be gained.

The process typically involves preparing the 3D structures of the ligand (the bioactive derivative) and the receptor (a protein or enzyme). The ligand's structure is often optimized using force fields like Merck Molecular Force Field (MMFF). The receptor is prepared by defining a binding site, often based on the location of a known co-crystallized ligand. Software suites like Schrödinger's Maestro are then used to perform the docking calculations, which predict the binding affinity (docking score) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor.

For instance, in studies of other bioactive benzaldehyde derivatives, molecular docking has been successfully used to elucidate their mechanism of action. For example, derivatives of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, which share a substituted benzene ring, were docked into the active site of cyclin-dependent kinase 2 (CDK2) to understand their cytotoxic effects on cancer cell lines. nih.gov The results revealed that these compounds could fit within the binding pocket of CDK2 with binding energies ranging from -7.1 to -9.6 kcal/mol, forming crucial hydrogen bonds with key amino acid residues. nih.gov Similarly, benzimidazole-based derivatives of substituted benzaldehydes have been evaluated as inhibitors for acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. mdpi.com Molecular docking of these compounds helped to understand their inhibitory potential by revealing their binding modes within the active sites of these enzymes. mdpi.com

Another relevant study on a hydrazone derivative of 4-hydroxy-3,5-dimethoxybenzaldehyde investigated its interactions with the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.gov The docking results suggested that the compound preferentially targets EGFR over HER2, which is a critical insight for developing targeted cancer therapies. nih.gov These examples underscore the power of molecular docking to predict ligand-receptor interactions and guide the synthesis of more potent and selective bioactive compounds. A similar approach could be applied to novel derivatives of this compound to explore their potential biological activities.

Table 1: Examples of Molecular Docking Studies on Bioactive Benzaldehyde Derivatives

| Derivative Class | Target Receptor | Key Findings |

|---|---|---|

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone Derivatives nih.gov | Cyclin-dependent kinase 2 (CDK2) | Binding energies ranged from -7.1 to -9.6 kcal/mol; interactions included H-bonding with key amino acid residues. nih.gov |

| Benzimidazole-based Substituted Benzaldehyde Derivatives mdpi.com | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | The most potent compounds showed strong binding affinities, with IC50 values as low as 0.050 µM against AChE. mdpi.com |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone nih.gov | EGFR and HER2 | The compound showed preferential binding to EGFR over HER2, indicating potential for targeted therapy. nih.gov |

| Benzaldehyde Thiosemicarbazone Derivatives sigmaaldrich.com | Phenoloxidase (PO) | 3D-QSAR models were developed, and flexible docking showed interactions with the active site of the enzyme. sigmaaldrich.com |

Prediction of Reactivity Descriptors (e.g., pKa, First Order Hyperpolarizability)

Reactivity descriptors are theoretical parameters derived from computational chemistry that help in understanding and predicting the chemical behavior of a molecule. These descriptors are crucial for designing new molecules with desired properties, including enhanced reactivity or specific biological activity. Density Functional Theory (DFT) is a popular computational method used to calculate these properties.

First Order Hyperpolarizability (β): The first-order hyperpolarizability is a measure of the non-linear optical (NLO) properties of a molecule. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics, such as in frequency doubling of light. The value of β is influenced by the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

In this compound, the methoxy groups act as electron donors and the benzaldehyde group acts as an electron acceptor, creating a push-pull system across the benzene ring. This configuration can lead to a significant first-order hyperpolarizability. Computational studies on similar molecules have shown that DFT calculations can provide reliable predictions of NLO properties. For instance, theoretical investigations on other organic molecules have successfully used DFT to calculate hyperpolarizability and explain the origin of their NLO response in terms of charge transfer within the molecule. mdpi.com

While specific calculated values for the first-order hyperpolarizability of this compound were not found in the searched literature, the general approach would involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors using a suitable DFT functional and basis set. Such computational studies would provide valuable insights into the NLO potential of this compound and its derivatives.

Reactivity and Derivatization in Complex Molecular Synthesis

Utilization of 2,4-Dimethoxy-5-methylbenzaldehyde as a Key Building Block

This compound is identified as an aryl aldehyde that can be utilized in the synthesis of various pharmaceutical compounds, including certain antihistamines, antidepressants, and antipsychotics. biosynth.com The aldehyde group provides a reactive site for forming new carbon-carbon or carbon-nitrogen bonds, while the substituted aromatic ring forms the core of the target molecules.

| Property | Value |

| CAS Number | 7149-91-9 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molar Mass | 180.20 g/mol |

| Synonyms | 5-Methyl-2,4-dimethoxybenzaldehyde |

This table presents key identifiers for this compound. guidechem.comchemsynthesis.comsigmaaldrich.com

Synthesis of Diverse Heterocyclic Frameworks

The construction of heterocyclic rings is a cornerstone of medicinal chemistry. The aldehyde functionality is a classic precursor for such transformations.

While aldehydes are common starting points for cyclization reactions that form heterocyclic rings, specific examples detailing the use of this compound in such transformations were not prominent in the reviewed scientific literature. The reactivity of its aldehyde group suggests its potential suitability for reactions like the Pictet-Spengler or Bischler-Napieralski reactions, following appropriate derivatization.

The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. These reactions are typically high-yielding and can be performed under mild conditions. Although this is a characteristic reaction for aldehydes, specific, documented examples of Schiff base synthesis starting directly from this compound are not detailed in the available research. However, general procedures involve the condensation of an aldehyde with an amine in a suitable solvent, often with acid catalysis and removal of water to drive the reaction to completion. nih.gov

The synthesis of β-lactams, four-membered cyclic amides, often proceeds through the Staudinger cycloaddition of a ketene (B1206846) with an imine. nih.gov Therefore, a Schiff base derived from this compound could theoretically serve as a precursor to a β-lactam. Similarly, pyrimidines can be synthesized through methods involving the condensation of a β-dicarbonyl compound with an amidine, or other multicomponent strategies where an aldehyde can be a key ingredient. organic-chemistry.orgmdpi.com However, the scientific literature reviewed does not provide specific instances of this compound being used to synthesize either β-lactam or pyrimidine (B1678525) derivatives.

Role in the Total Synthesis of Natural Products and Their Analogs

The structural motifs present in natural products often guide the selection of starting materials for their total synthesis.

A thorough review of synthetic routes reveals a critical distinction regarding the precursors for certain natural products. The total syntheses of the potent antibiotic Lemonomycin and the anti-osteoporotic agent Kendomycin utilize the isomeric compound, 2,4-dimethoxy-3-methylbenzaldehyde, as a starting material.

Furthermore, the total synthesis of Prunolactone A , a natural isocoumarin (B1212949) with a complex spiropentacyclic skeleton, has been achieved via a biomimetic Diels-Alder reaction. acs.org The synthesis for one of the key fragments in this reaction begins with 2,4-dimethoxytoluene, not this compound. cuni.cz There is no evidence in the reviewed literature to suggest that this compound is a direct precursor in the synthesis of Lemonomycin, Kendomycin, or Prunolactone A.

Biomimetic Synthesis Approaches

There is currently no available research in the public domain that details the use of this compound in biomimetic synthesis approaches. Biomimetic synthesis, which seeks to mimic nature's synthetic strategies to create complex molecules, often relies on precursors that are either directly involved in or structurally analogous to intermediates in biosynthetic pathways. The scientific literature lacks examples of natural product syntheses or the creation of biologically inspired molecules where this compound serves as a starting material or a key intermediate.

Formation of Polymeric and Supramolecular Structures Utilizing Benzaldehyde (B42025) Moiety

Similarly, information regarding the application of this compound in the development of polymeric materials or supramolecular assemblies is not present in the available scientific literature. The benzaldehyde functional group can, in principle, participate in polymerization reactions or be a key recognition site for the self-assembly of larger, ordered supramolecular structures. However, no studies have been found that specifically exploit the benzaldehyde moiety of this compound for these purposes. Research in this area would be necessary to explore its potential as a monomer or a tecton in materials science and supramolecular chemistry.

Exploration of Biological Activities and Structure Activity Relationships

Antimicrobial Efficacy of 2,4-Dimethoxy-5-methylbenzaldehyde Derivatives

Derivatives of substituted benzaldehydes have demonstrated notable antimicrobial properties against a range of pathogens. For instance, the structurally related compound 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), isolated from Hemidesmus indicus, has been shown to possess antibacterial and antibiofilm capabilities. nih.gov It exhibited a minimum inhibitory concentration (MIC) of 1024 µg/ml against Staphylococcus aureus. nih.gov Studies on the essential oil of Periploca sepium, where HMB is the main component (78.8%), confirmed its broad-spectrum antimicrobial activity against various bacteria and fungi, with MIC values ranging from 80 µg/mL to 300 µg/mL. nih.gov

Other related structures, such as Schiff bases derived from 1,2,4-triazole (B32235) and thiazole, also exhibit antibacterial and antifungal properties. orientjchem.org Similarly, metal complexes of thiosemicarbazone derivatives, for example, those derived from 2,4-dihydroxybenzaldehyde, have been synthesized and shown to be active against various microorganisms. researchgate.net Amidinobenzimidazole derivatives have also been evaluated, with some compounds showing potent activity against antibiotic-resistant strains like MRSA and ESBL-producing E. coli and K. pneumoniae. tandfonline.com Benzaldehyde (B42025) itself is known to possess antimicrobial activity, with MIC values between 6 mM to 10 mM for bacteria and 8 mM to 10 mM for fungi. researchgate.net

Table 1: Antimicrobial Activity of Benzaldehyde Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Test Organism | Activity (MIC/IC50) | Source |

|---|---|---|---|

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | 1024 µg/ml (MIC) | nih.gov |

| Periploca sepium Essential Oil (78.8% HMB) | Bacteria & Fungi | 80 - 300 µg/ml (MIC) | nih.gov |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Candida albicans | 99.99 µg/mL (IC50) | nih.gov |

| 5-amidinobenzimidazole 7a | E. coli (ESBL) | 4 µg/ml (IC50) | tandfonline.com |

| 5-amidinobenzimidazole 7a | K. pneumoniae (ESBL) | 8 µg/ml (IC50) | tandfonline.com |

| Benzimidazole (B57391) imidazoline (B1206853) 9c | MRSA | 8 µg/ml (MIC) | tandfonline.com |

| Benzaldehyde | Bacteria | 6 - 10 mM (MIC) | researchgate.net |

| Benzaldehyde | Fungi | 8 - 10 mM (MIC) | researchgate.net |

The antimicrobial action of benzaldehyde derivatives often involves the disruption of bacterial cell integrity. Studies on 2-hydroxy-4-methoxybenzaldehyde revealed that its mechanism against S. aureus involves damaging the cell membrane. nih.gov This was evidenced by an increased release of intracellular proteins and nucleic acids from treated bacterial cells. nih.gov Further confirmation through scanning electron microscopy (SEM) analysis, β-galactosidase enzyme activity assays, and the use of fluorescent dyes like propidium (B1200493) iodide and rhodamine123 all pointed towards the cell membrane as a primary target. nih.gov Additionally, some derivatives, such as those of benzimidazole, may act as competitive inhibitors of purine, which can block the biosynthesis of essential macromolecules like nucleic acids and proteins within the bacterial cell, thereby halting its growth. nih.gov

Structure-activity relationship (SAR) studies help in understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent compounds. For antimicrobial benzimidazole derivatives, it has been noted that the presence of a bulky aromatic or heteroaromatic group is often required for significant activity. nih.gov In a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which are structurally related, it was found that compounds with small substituents like methyl or methoxyl groups in the para-position of the benzene (B151609) ring demonstrated higher activity against S. aureus and B. subtilis. researchgate.net This suggests that the electronic and steric properties of substituents on the benzaldehyde ring are critical for antimicrobial efficacy.

Anticancer Potential and Associated Biological Pathways

Substituted benzaldehydes and their derivatives have emerged as a promising class of compounds in oncology research. Foundational studies showed that benzaldehyde (BA) can suppress the proliferation of transformed mouse cells. nih.gov More complex derivatives, such as those based on a 2,4,6-trimethoxychalcone scaffold, have shown good anticancer abilities. nih.gov It has been reported that the methylation of phenolic hydroxyl groups can slow down in vivo metabolism, potentially enhancing the compound's activity. nih.gov Furthermore, dihydropyrimidine (B8664642) derivatives incorporating a 3,4-dimethoxybenzoyl moiety have demonstrated antitumor activity, particularly against cancer stem cells. nih.gov

The cytotoxic effects of benzaldehyde derivatives have been quantified against various cancer cell lines. Chalcone (B49325) derivatives bearing a 2,4,6-trimethoxy substitution pattern have been evaluated, with some compounds showing moderate to excellent anticancer activities. nih.gov For example, compound B3, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, was found to be significantly more potent than the standard drug 5-fluorouracil (B62378) against Hela and MCF-7 cells, with IC50 values of 3.204 µM and 3.849 µM, respectively. nih.gov Another related compound, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO), extracted from a marine Streptomyces species, exhibited cytotoxic activity against HEP 2 and Hep G2 cancer cell lines, with IC50 values of 2.8 µg/ml and 8.3 µg/ml, respectively. nih.gov

In vivo studies have also provided evidence of anticancer efficacy. A dihydropyrimidine derivative, DHP-5, not only inhibited cancer cell proliferation and induced apoptosis in vitro but also demonstrated a significant inhibitory effect on tumor growth in a colon cancer xenograft mouse model. nih.gov

Table 2: In Vitro Anticancer Activity of Benzaldehyde Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | Hela (Cervical Cancer) | 3.204 µM | nih.gov |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 (Breast Cancer) | 3.849 µM | nih.gov |

| Cyclobutylmethyl-substituted chalcone (C1) | Hela (Cervical Cancer) | 45.54 µM | nih.gov |

| Cyclobutylmethyl-substituted chalcone (C1) | HepG-2 (Liver Cancer) | 39.34 µM | nih.gov |

| 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO) | HEP 2 (Laryngeal Cancer) | 2.8 µg/ml | nih.gov |

| 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO) | Hep G2 (Liver Cancer) | 8.3 µg/ml | nih.gov |

The anticancer effects of these compounds are linked to their ability to modulate critical cellular signaling pathways. Benzaldehyde has been shown to suppress important cancer-associated pathways. nih.gov Immunoblot analysis revealed that it inhibits the phosphorylation of proteins in the AKT signaling cascade, including its substrates like FOXO3a and FOXO1. nih.gov It also suppresses the expression of E2F transcription factors, specifically E2F2 and E2F8, which are crucial for cell cycle progression and apoptosis. nih.gov

A key target for some benzaldehyde derivatives is the aldehyde dehydrogenase (ALDH) superfamily of enzymes. semanticscholar.orgwhiterose.ac.uk Specifically, ALDH1A3 is overexpressed in several cancers and is linked to poor treatment outcomes. semanticscholar.org Benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of ALDH1A3. semanticscholar.org This enzyme is involved in the synthesis of retinoic acid, a signaling molecule essential for the proliferation and differentiation of cancer stem cells, making its inhibition a strategic approach to cancer therapy. semanticscholar.org

The relationship between antioxidant properties and cytotoxicity is complex. While some antioxidants protect cells, others can exhibit pro-oxidant effects under certain conditions, leading to cell death. Several studies have investigated the radical scavenging activity of benzaldehyde-related phenolic compounds alongside their cytotoxicity. nih.govmdpi.com For instance, 2-hydroxy-4-methoxybenzaldehyde and the essential oil containing it showed moderate antioxidant activity in DPPH free radical scavenging assays. nih.gov Similarly, the cytotoxic compound 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO) also displayed significant DPPH radical scavenging and total antioxidant activity. nih.govresearchgate.net

The mechanism of cytotoxicity for some of these compounds may be directly linked to their chemical transformations. It has been proposed that the high sensitivity of tumor cells to 2-methoxy-4-alkylphenols could be due to the formation of cytotoxic quinone methide intermediates during their metabolism. nih.gov This suggests that while the parent compounds may act as radical scavengers, their metabolic byproducts could be the primary cytotoxic agents, linking antioxidant activity to the ultimate cell-killing effect.

Neuropharmacological Research and Psychotomimetic Derivatives

Scientific literature available to date does not provide significant research specifically detailing the neuropharmacological properties or psychotomimetic derivatives of this compound. The primary focus of neuropharmacological and psychotomimetic research in this class of compounds has been on its isomer, 2,5-Dimethoxy-4-methylbenzaldehyde (B127970), which serves as a precursor to a series of psychoactive phenethylamines, such as 2,5-Dimethoxy-4-methylamphetamine (DOM). fishersci.canih.gov The specific substitution pattern of the methoxy (B1213986) and methyl groups on the benzene ring is a critical determinant of a compound's interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is implicated in hallucinogenic effects.

While direct studies on the neuropharmacological profile of this compound are scarce, it is known to be utilized as a building block in the synthesis of various pharmaceuticals. biosynth.com Notably, it has been employed in the production of compounds targeting the central nervous system, such as certain antidepressants and antipsychotics. biosynth.com However, the specific contribution of the this compound moiety to the pharmacological activity of these final drug products is not extensively detailed in publicly available research. The synthesis of such pharmaceuticals involves multi-step chemical transformations, and the initial benzaldehyde structure is significantly altered.

The structure-activity relationship (SAR) studies for psychotomimetic phenethylamines have largely concentrated on derivatives of the 2,5-dimethoxy-4-substituted pattern. These studies have revealed that the nature of the substituent at the 4-position of the phenyl ring significantly influences the potency and efficacy at serotonin receptors. For instance, replacing the 4-methyl group with larger alkyl groups can alter the compound's lipophilicity and its ability to cross the blood-brain barrier, thereby affecting its psychedelic potency. Research into rigid analogues of DOM has further elucidated the conformational requirements for interaction with the serotonin receptor. nih.gov There is currently a lack of equivalent detailed SAR studies for derivatives of this compound in the context of psychotomimetic activity.

Other Emerging Biological Applications and Therapeutic Opportunities

Beyond the realm of neuropharmacology, research into the broader biological activities and therapeutic potential of benzaldehyde derivatives is an active area of investigation. While specific studies on this compound are limited, its isomer, 2,5-Dimethoxy-4-methylbenzaldehyde, has been investigated for potential anticancer properties. biosynth.com Studies have suggested that it may inhibit the growth of cancer cells. biosynth.com Another potential application is its use in analytical chemistry as a derivatization reagent.

The exploration of various benzaldehyde analogues has revealed a range of biological effects. For example, studies on other methylated and hydroxylated benzaldehydes have demonstrated activities such as acaricidal (anti-mite) effects. researchgate.net The specific arrangement of functional groups on the aromatic ring is crucial for these activities.

Given that this compound is a commercially available chemical intermediate, there is potential for its inclusion in screening libraries for the discovery of new bioactive molecules. biosynth.comsigmaaldrich.com Its unique substitution pattern could lead to novel interactions with biological targets, opening up avenues for new therapeutic opportunities that are yet to be explored. Future research may uncover specific applications for this compound in medicinal chemistry and drug discovery.

Future Directions and Research Perspectives

Development of Novel, Efficient, and Selective Synthetic Methodologies

While classical formylation methods like the Gattermann or Vilsmeier-Haack reactions represent standard approaches for synthesizing benzaldehydes, future research will likely focus on more efficient, selective, and environmentally benign synthetic routes. mdma.chprepchem.com The development of novel methodologies could concentrate on several key areas:

Catalytic C-H Formylation: Advanced research may target the direct formylation of 1,3-dimethoxy-4-methylbenzene using innovative catalytic systems, potentially involving transition metals like palladium or rhodium. This would bypass the need for harsh reagents and multi-step sequences.

Improved Oxidation Processes: The oxidation of the corresponding alcohol, (2,4-dimethoxy-5-methylphenyl)methanol, is a direct route to the aldehyde. Future studies could optimize this conversion using selective and mild oxidizing agents like manganese dioxide (MnO2) or by developing catalytic aerobic oxidation systems that use air as the ultimate oxidant, enhancing the green credentials of the synthesis. rsc.org

Optimized Methylation Routes: A plausible synthetic pathway involves the methylation of a precursor like 2,4-dihydroxy-5-methylbenzaldehyde. nih.gov Research into selective and high-yield methylation techniques, perhaps using greener methylating agents than traditional ones like dimethyl sulfate (B86663) or methyl iodide, could prove highly beneficial. google.comchemicalbook.com

These advancements aim to reduce waste, improve atom economy, and provide safer, more scalable access to 2,4-Dimethoxy-5-methylbenzaldehyde for subsequent applications.

Advanced Functionalization and Chemical Modifications for Enhanced Properties

The chemical architecture of this compound offers multiple sites for functionalization, allowing for the creation of a diverse library of derivatives with tailored properties.

Aldehyde Group Transformations: The aldehyde functional group is a versatile handle for numerous chemical reactions. Future work will undoubtedly exploit this reactivity through:

Reductive Amination: To produce a wide range of secondary and tertiary amines, which are common scaffolds in pharmacologically active molecules.

Condensation Reactions: Aldol and Knoevenagel condensations can extend the carbon skeleton, forming complex molecules and conjugated systems useful as dyes or biologically active agents.

Wittig and Horner-Wadsworth-Emmons Reactions: To create substituted alkenes, which are precursors for polymers and other complex organic structures.

Ring and Substituent Modifications:

Demethylation: Selective demethylation of one or both methoxy (B1213986) groups to the corresponding phenols would create new opportunities for functionalization, such as ether or ester formation, significantly altering the molecule's solubility and binding properties.

Electrophilic Aromatic Substitution: Further substitution on the aromatic ring could introduce nitro, halogen, or acyl groups, modulating the electronic properties and biological activity of the molecule.

Benzylic Functionalization: The methyl group could be halogenated to introduce a reactive benzylic bromide, a key intermediate for coupling reactions.

The strategic modification of these sites is crucial for tuning the molecule's characteristics for specific applications in medicine and materials science.

Deepening Mechanistic Understanding of Biological Activities at a Molecular Level

Isomers and structurally related compounds of this compound have shown notable biological effects, including anticancer and neuropharmacological activities, suggesting that this compound is a promising candidate for further biological investigation. biosynth.com For instance, 2,5-Dimethoxy-4-methylbenzaldehyde (B127970) has demonstrated potential anticancer activity and is a precursor to compounds that interact with serotonin (B10506) receptors. biosynth.comsigmaaldrich.cn

Future research must focus on elucidating the specific molecular mechanisms of this compound and its derivatives. Key research objectives should include:

Target Identification: Screening the compound against panels of receptors, enzymes, and other biological targets to identify primary interaction partners. Given the activity of related molecules, targets like serotonin receptors or enzymes involved in cancer cell metabolism would be logical starting points. biosynth.com

Cellular Pathway Analysis: Employing techniques like transcriptomics and proteomics to understand how the compound alters gene expression and protein levels within cells, thereby revealing the cellular pathways it modulates.

Structural Biology: Obtaining co-crystal structures of the compound or its derivatives bound to their protein targets. This would provide an atomic-level understanding of the binding interactions, which is invaluable for designing more potent and selective molecules.

Antifungal/Antimicrobial Research: Investigating its potential as an antimicrobial agent by exploring its ability to disrupt cellular antioxidation systems in pathogens, a mechanism observed in its isomers.

A thorough mechanistic understanding is essential for the rational design of therapeutic agents based on this chemical scaffold.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the discovery of new drugs and materials by dramatically accelerating the design-build-test-learn cycle. nih.govnih.gov For this compound, these computational tools offer exciting future prospects.

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on data from derivatives of this compound to build QSAR models. youtube.com These models can predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds before they are synthesized, saving significant time and resources. nih.govmetall-mater-eng.com

De Novo Drug Design: Generative AI models can design novel molecules from the ground up that are optimized for a specific biological target. Using the this compound scaffold as a starting point, these models could generate new potential drug candidates with enhanced efficacy and better safety profiles. nih.gov

Accelerated Molecular Docking: AI can significantly speed up molecular docking simulations, which predict how a ligand binds to a protein. mit.edu This would allow for the rapid virtual screening of large libraries of this compound derivatives against various protein targets to identify the most promising candidates for synthesis and testing. mit.edu

Materials Property Prediction: In material science, AI can predict the physical and chemical properties (e.g., thermal stability, optical properties) of polymers or other materials incorporating the this compound unit.

Q & A

Basic: What are common synthetic routes for preparing 2,4-Dimethoxy-5-methylbenzaldehyde?

Methodological Answer:

A general synthesis involves condensation reactions of substituted benzaldehydes with appropriate nucleophiles under acidic or basic conditions. For example, substituted benzaldehydes can react with amines or hydrazines in ethanol under reflux with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . While specific data for this compound is sparse, analogous compounds like 4-Hydroxy-3,5-dimethoxybenzaldehyde are synthesized via selective methoxylation or demethylation of phenolic precursors, followed by oxidation to the aldehyde . Key steps include:

- Reagent selection : Use of hydroxylamine hydrochloride for stabilization.

- Reaction monitoring : TLC or HPLC to track intermediate formation.

- Purification : Column chromatography with silica gel or recrystallization.

Basic: What characterization techniques are critical for structural elucidation of this compound?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy : ¹H and ¹³C NMR to identify methoxy (-OCH₃), methyl (-CH₃), and aldehyde (-CHO) groups. Chemical shifts for methoxy protons typically appear at δ 3.8–4.0 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or GC-MS to confirm molecular ion peaks (e.g., [M+H]+ or [M−H]−) and fragmentation patterns. For example, 4-Hydroxy-3,5-dimethoxybenzaldehyde shows a molecular ion at m/z 182.17 .

- Infrared spectroscopy (IR) : Peaks at ~2850 cm⁻¹ (C-H stretch in -OCH₃) and ~1700 cm⁻¹ (C=O stretch) .

Basic: What are optimal storage conditions to ensure compound stability?

Methodological Answer:

Stability is highly dependent on minimizing exposure to light, moisture, and oxygen:

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at 0–6°C to prevent aldehyde oxidation .

- Handling : Use desiccants (e.g., silica gel) in storage cabinets. Avoid contact with reducing agents or strong acids/bases to prevent degradation .

Advanced: How can researchers resolve contradictions in spectral data during structural analysis?

Methodological Answer:

Contradictions often arise from impurities, tautomerism, or instrument variability. Mitigation strategies include:

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) or reference databases like NIST Chemistry WebBook .

- Isotopic labeling : Use deuterated solvents to clarify ambiguous proton signals.

- Alternative techniques : X-ray crystallography for unambiguous confirmation, as demonstrated for structurally similar benzaldehyde derivatives .

- Reproducibility : Repeat analyses under standardized conditions (e.g., fixed solvent, temperature) .

Advanced: How to design experiments for evaluating the biological activity of this compound?

Methodological Answer:

Biological activity studies require systematic screening:

- Target selection : Prioritize receptors (e.g., dopamine D2, serotonin 5-HT3) based on structural analogs like 4-Amino-5-chloro-2-methoxybenzoic acid derivatives .

- Assay design :

- In vitro: Enzyme inhibition assays (e.g., IC₅₀ determination) with positive controls.

- In silico: Molecular docking using software like AutoDock to predict binding affinities.

- Dose-response curves : Test concentrations spanning 3–5 orders of magnitude to establish efficacy and toxicity thresholds .

Advanced: How to optimize reaction conditions for improved synthetic yields?

Methodological Answer:

Yield optimization involves iterative parameter adjustments:

- Catalyst screening : Test acids (e.g., H₂SO₄, CH₃COOH) or bases (e.g., K₂CO₃) to enhance reaction kinetics .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of methoxy-substituted intermediates .

- Temperature control : Reflux at 80–100°C for 4–6 hours, as demonstrated in analogous benzaldehyde condensations .

- Workflow automation : Use microwave-assisted synthesis to reduce reaction times and byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.